
3-Methyl-1-phenylindolin-2-one
Descripción general
Descripción
3-Methyl-1-phenylindolin-2-one, also known as 3-MePI, is a heterocyclic organic compound that belongs to the class of indolinone derivatives. It has a molecular formula of C15H13NO .
Synthesis Analysis
The synthesis of 3-Methyl-1-phenylindolin-2-one and similar compounds has been the subject of various studies. For instance, a wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione . Another study focused on the enantioselective synthesis of spirocyclic oxindoles .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-phenylindolin-2-one consists of a phenyl group attached to an indolin-2-one structure at the 1-position, and a methyl group attached at the 3-position . The molecular weight of the compound is 223.27 g/mol .Physical And Chemical Properties Analysis
3-Methyl-1-phenylindolin-2-one is a solid substance with a melting point of 78-81 °C (lit.) . Its empirical formula is C15H13NO .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- An efficient route to synthesize 2-phenylindolin-3-ones from amino acid methyl esters involves reacting amino acid methyl esters with benzyne, yielding 2-phenylindolin-3-ones in moderate to good yields (Okuma et al., 2011).
Structural and Chemical Properties
- X-ray diffraction analyses of various 2-phenylindolin-3-one derivatives, including 2-methyl-2-phenylindolin-3-one, have been carried out to understand their nitrogen configuration and structural data (Carloni et al., 1996).
Drug Development and Pharmacology
- Compound 1 [3,3-bis(4-pyridylmethyl)-1-phenylindolin-2-one], an experimental cognition-enhancing drug, showed improved bioavailability via nasal dosing compared to oral routes, though it did not enhance brain delivery (Hussain et al., 1990).
- Methoxy-substituted 3-formyl-2-phenylindoles, including 3-methyl-1-phenylindolin-2-one derivatives, have been investigated for their role in inhibiting tubulin polymerization, demonstrating potential cytostatic activity in cancer treatment (Gastpar et al., 1998).
Molecular and Crystallographic Studies
- The molecular dipole moments and crystallographic symmetries of three 1-phenylindolin-2-one derivatives, including their structural differences, have been characterized (Wang et al., 2015).
Synthesis of Related Compounds
- An approach to synthesize spiro oxindole alkaloids through cycloaddition reactions of 3-methylideneindolin-2-one has been explored, highlighting the potential for creating diverse alkaloid structures (Bell et al., 2000).
Development of New Antitumor Agents
- Research on 2-phenylquinolin-4-ones (2-PQs) led to the discovery of new drug candidates with significant cytotoxic activity against tumor cell lines, indicating potential in cancer therapy (Chou et al., 2010).
Miscellaneous Applications
- The first application of 3-methyl-2-vinylindoles in catalytic asymmetric Povarov reactions provided access to chiral indole-derived tetrahydroquinolines with high yields and selectivities (Dai et al., 2016).
- Synthesis of substituted 3-methyleneisoindolin-1-ones via palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids was developed, showing efficient and selective production of these compounds (Cao et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
3-methyl-1-phenyl-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-13-9-5-6-10-14(13)16(15(11)17)12-7-3-2-4-8-12/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKASMOURATDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407307 | |
| Record name | 3-methyl-1-phenylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-phenylindolin-2-one | |
CAS RN |
23210-22-2 | |
| Record name | 3-methyl-1-phenylindolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)

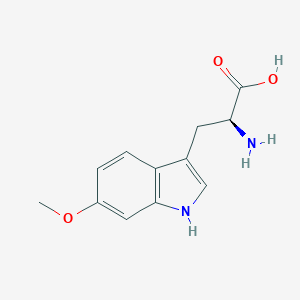
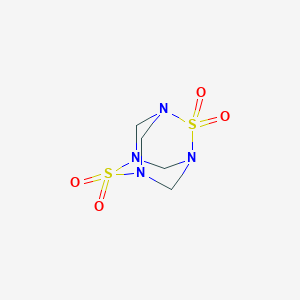
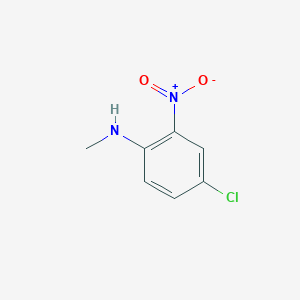

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
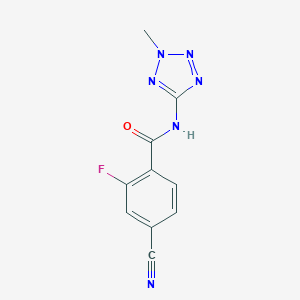
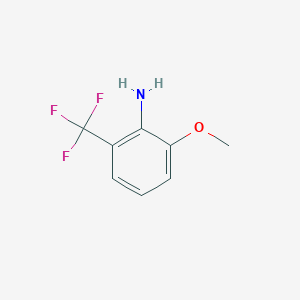

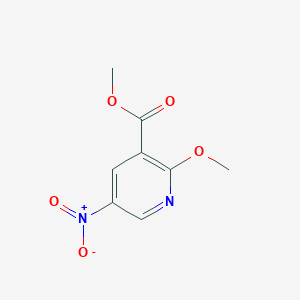
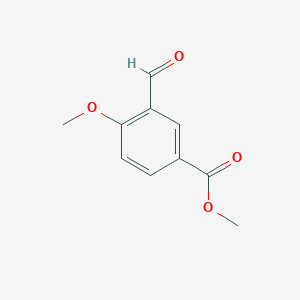
![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)